molecular formula C22H15Cl2N3OS B11272217 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No.: B11272217
M. Wt: 440.3 g/mol
InChI Key: NZWMNTLWMXBVHW-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols.

    Attachment of the Ethanone Moiety: The ethanone group can be attached through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its triazole moiety which is known to exhibit various pharmacological activities.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone: Known for its diverse biological activities.

    Fluconazole: A triazole antifungal medication.

    Itraconazole: Another triazole antifungal agent.

Uniqueness

This compound is unique due to its specific chemical structure, which combines a dichlorophenyl group, a diphenyl-triazole moiety, and a sulfanyl-ethanone group. This unique combination of functional groups may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C22H15Cl2N3OS

Molecular Weight

440.3 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C22H15Cl2N3OS/c23-16-11-12-18(19(24)13-16)20(28)14-29-22-26-25-21(15-7-3-1-4-8-15)27(22)17-9-5-2-6-10-17/h1-13H,14H2

InChI Key

NZWMNTLWMXBVHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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